molecular formula C18H24N2O5 B13512194 (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13512194
M. Wt: 348.4 g/mol
InChI Key: ZAYLBTMHXGIDSF-SMDDNHRTSA-N
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Description

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and cyclization reactions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines due to its stability under various reaction conditions and ease of removal.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification.

Medicine

In medicine, this compound can be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have pharmacological activity.

Industry

In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.

    Boc-protected amino acids: These compounds share the Boc-protected amine group but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3R)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-11(19-17(24)25-18(2,3)4)15(21)20-10-13-8-6-5-7-12(13)9-14(20)16(22)23/h5-8,11,14H,9-10H2,1-4H3,(H,19,24)(H,22,23)/t11-,14+/m0/s1

InChI Key

ZAYLBTMHXGIDSF-SMDDNHRTSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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